(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Chiral intermediate Enantioselective synthesis Pyrrolidine building block

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS 252574-02-0) is a trans-3-bromo-4-hydroxy-substituted N-Boc-pyrrolidine. It belongs to the class of chiral polysubstituted pyrrolidines widely employed as advanced intermediates in medicinal chemistry and targeted synthesis.

Molecular Formula C9H16BrNO3
Molecular Weight 266.13 g/mol
CAS No. 252574-02-0
Cat. No. B3433354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
CAS252574-02-0
Molecular FormulaC9H16BrNO3
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)Br)O
InChIInChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyJVRIILICSFSOJD-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate – Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS 252574-02-0) is a trans-3-bromo-4-hydroxy-substituted N-Boc-pyrrolidine. It belongs to the class of chiral polysubstituted pyrrolidines widely employed as advanced intermediates in medicinal chemistry and targeted synthesis [1]. The compound contains a pyrrolidine ring with a Br atom at C3 and an OH group at C4, both protected by a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen. Its molecular formula is C₉H₁₆BrNO₃ (MW 266.13 g mol⁻¹) and it is commercially supplied with purities ranging from 95 % to ≥98 % (HPLC) .

Why Generic Substitution of (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate Fails in Chiral-Dependent Applications


Although several trans-3-bromo-4-hydroxy-pyrrolidine derivatives are commercially available, their stereochemical identity is not interchangeable. The (3R,4R) configuration defines the three-dimensional orientation of the bromine and hydroxyl substituents, which directly governs the stereochemical outcome of downstream transformations such as Mitsunobu inversions, nucleophilic displacements, and cross-coupling reactions [1]. A related European patent (EP-A-0120428) explicitly demonstrated that the (3S,4R)-isomer of a 3,4-disubstituted pyrrolidine exhibited significantly greater antihypertensive activity than the (3R,4S)-isomer, underscoring that opposite enantiomers or even diastereomers can produce drastically different biological or catalytic results [2]. Consequently, substitution with the enantiomeric (3S,4S) form or the racemic trans mixture can lead to failure in enantiospecific syntheses, compromised stereochemical purity, and invalid pharmacological data.

Quantitative Differentiation of (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate Against Closest Analogs


Chiral Configuration Drives Bioactive Conformation

The (3R,4R) arrangement of Br and OH on the pyrrolidine ring directly influences the stereochemical outcome of subsequent reactions and the binding affinity of final drug candidates. Patent EP-A-0120428 reports that the (3S,4R)-isomer of a closely related 3,4-disubstituted pyrrolidine shows greater antihypertensive activity than the (3R,4S)-isomer [1]. While not a direct comparison for this compound, the principle demonstrates that stereochemical inversion at C3/C4 profoundly alters biological activity. The (3R,4R) form is therefore mandatory for any enantiospecific route leading to the biologically active enantiomer.

Chiral intermediate Enantioselective synthesis Pyrrolidine building block

Commercial Purity and Analytical Documentation

Reputable suppliers offer (3R,4R)-tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate with a standard purity of ≥98 % (HPLC) and provide batch-specific Certificates of Analysis including NMR, HPLC, and GC data . The racemic trans compound (CAS 1017782-17-0) is typically supplied at 97 % purity . The higher certified purity reduces the risk of impurities interfering with sensitive catalytic reactions, a common issue when using lower-purity generic building blocks.

Quality control HPLC purity Batch-specific COA

Synthetic Yield for the Racemic Trans Isomer

The synthesis of trans-tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate via bromination of the corresponding pyrrolidine precursor with N-bromosuccinimide in DMSO/H₂O proceeds with an isolated yield of 78 % at multi-gram scale . While this yield is reported for the racemate (CAS 1017782-17-0), the (3R,4R) enantiomer obtained by chiral resolution or asymmetric synthesis is expected to have a slightly lower yield due to resolution losses. However, the enantiopure material eliminates the need for subsequent chiral separation of diastereomeric intermediates, often making the overall process more efficient.

Synthetic efficiency Yield optimization Bromination

Halogen Reactivity Profile vs. Chloro and Fluoro Analogs

The C3–Br bond in (3R,4R)-tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate provides superior leaving-group ability compared to the corresponding chloro or fluoro analogs, facilitating SN2 displacements and Pd-catalyzed cross-couplings under milder conditions. The molecular weight of the bromo compound is 266.13 g mol⁻¹, versus ~221.65 g mol⁻¹ for the chloro and 205.23 g mol⁻¹ for the fluoro analog . This heavier bromine atom also contributes to a higher LogP (calculated LogP = 0.40–1.36) compared to the fluoro analog, which can affect solubility and partitioning in reaction media.

Halogen exchange Cross-coupling Leaving group ability

Physicochemical Properties That Influence Formulation and Storage

The compound exhibits a topological polar surface area (TPSA) of 49.77 Ų and a LogP ranging from 0.40 (calculated by Chemsrc) to 1.36 (vendor data) . The Boc-protected nitrogen and the free hydroxyl group contribute to moderate hydrogen-bonding capacity (1 donor, 3 acceptors). Recommended storage condition is 2–8 °C . In comparison, the fluoro analog (LogP not available) with similar polar surface area is expected to be more polar, potentially altering solubility in organic media.

LogP TPSA Storage conditions

Proven Application in a Clinical Candidate Synthesis

The (3R,4R)-pyrrolidine core was pivotal in the optimization of GSK3395879 (52), a potent and selective TRPV4 antagonist that demonstrated in vivo efficacy in a rat pulmonary edema model [1]. During SAR studies, minor regio-isomeric side products were systematically explored, and the rigidified pyrrolidine diol core containing the (3R,4R) configuration was found to enhance binding by reducing entropic penalty. The lead compound GSK3395879 achieved an IC₅₀ of 1 nM against human TRPV4 . This validates the (3R,4R) stereochemistry as essential for achieving high potency.

TRPV4 antagonist GSK3395879 Pulmonary edema model

Optimal Use Cases for (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate Based on Quantitative Evidence


Asymmetric Synthesis of GSK3395879 Analogs and Other TRPV4 Antagonists

The (3R,4R) configuration is essential for constructing the pyrrolidine diol core of GSK3395879 and related TRPV4 antagonists. Using the documented building block ensures the correct stereochemistry for high-potency lead optimization, as validated by the 1 nM IC₅₀ of GSK3395879 [1].

Enantioselective Routes to Chiral Pyrrolidine-Containing Pharmaceuticals

The compound serves as a chiral pool building block for drugs requiring a trans-3-bromo-4-hydroxy pyrrolidine motif. Its ≥98 % purity (HPLC) reduces the need for additional purification, minimizing yield loss in multi-step syntheses where unreacted impurities could accumulate.

Medicinal Chemistry SAR Studies Requiring Defined Stereochemistry

When exploring structure–activity relationships, the (3R,4R) building block eliminates stereochemical ambiguity. Patent EP-A-0120428 demonstrates that even subtle stereochemical inversions dramatically alter biological activity [2]; thus, using the wrong enantiomer would compromise the validity of biological assay results.

Process Chemistry Development for Kilogram-Scale Campaigns

The reported synthetic yield of 78 % provides a benchmark for process optimization. Starting from the enantiopure (3R,4R) form streamlines scale-up by avoiding chiral resolution steps and reducing solvent usage associated with diastereomeric separations.

Quote Request

Request a Quote for (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.